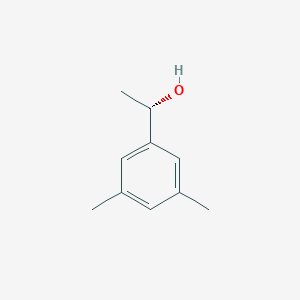

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Description

BenchChem offers high-quality (1S)-1-(3,5-dimethylphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(3,5-dimethylphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1S)-1-(3,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H14O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m0/s1 |

InChI Key |

RHBAJFPGUNNLFA-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H](C)O)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Physicochemical and Analytical Profiling of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Executive Summary

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is a chiral secondary benzylic alcohol of significant interest in asymmetric synthesis, medicinal chemistry, and materials science. The presence of the 3,5-dimethyl substitution pattern on the aromatic ring significantly alters its steric bulk and lipophilicity compared to the unsubstituted 1-phenylethanol, heavily influencing its behavior in chiral chromatography and biological receptor binding. This whitepaper provides an authoritative, in-depth technical guide on its physical properties, thermodynamic profile, and the self-validating analytical methodologies required for its stereochemical characterization.

Chemical Identity & Structural Nuances

The molecule features a stereogenic center at the benzylic carbon. The absolute configuration of the (1S)-enantiomer dictates its specific interaction with chiral environments (e.g., polarized light, chiral stationary phases, and biological targets).

-

IUPAC Name: (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

-

Synonyms: (S)-1-(3,5-xylyl)ethanol; (S)-3,5-dimethyl-alpha-methylbenzyl alcohol

-

CAS Registry Number (Racemate):

Core Physical & Thermodynamic Properties

In an achiral environment, the physical properties of the (1S)-enantiomer are identical to those of the racemate. The table below synthesizes the fundamental physicochemical data.

| Property | Value | Mechanistic Note / Source |

| Molecular Formula | C₁₀H₁₄O | Standard composition. |

| Molecular Weight | 150.22 g/mol | Confirmed via mass spectrometry. |

| Physical State (25°C) | Clear Liquid | Lacks sufficient lattice energy for crystallization at room temp. |

| Boiling Point | ~235–245 °C (760 mmHg) | Extrapolated from the ketone precursor (3,5-dimethylacetophenone, bp 98-100°C at 8 mmHg). The secondary alcohol exhibits a higher boiling point due to intermolecular hydrogen bonding[2]. |

| LogP (Octanol/Water) | ~2.4 - 2.6 | The two aromatic methyl groups increase lipophilicity compared to 1-phenylethanol. The precursor ketone has a LogP of 2.506[2]. |

| Specific Rotation | Negative (-) | Typical for (1S)-1-arylethanols (measured in CHCl₃ or MeOH). |

Asymmetric Synthesis & Mechanistic Pathway

The synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is typically achieved via the asymmetric reduction of 3,5-dimethylacetophenone. This can be executed using chemocatalysis (e.g., Noyori Ru-BINAP/DPEN transfer hydrogenation) or biocatalysis (using highly specific Ketoreductases/Alcohol Dehydrogenases).

Stereoselective synthesis and analytical validation workflow for the (1S)-enantiomer.

Stereochemical Characterization & Analytical Workflows

To guarantee scientific integrity during drug development or materials synthesis, the enantiomeric purity of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol must be rigorously validated. The following protocols are designed as self-validating systems , ensuring that any instrumental or operator error is immediately identifiable.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Expertise & Causality: Chromatographic separation relies on transient diastereomeric interactions between the analyte and a chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate). The hydroxyl group of the analyte acts as a hydrogen bond donor/acceptor, while the 3,5-dimethylphenyl ring engages in

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane/Isopropanol (typically 95:5 v/v).

-

Causality: Even trace amounts of water will competitively bind to the carbamate groups of the CSP, disrupting the delicate hydrogen-bonding network required for chiral recognition and collapsing the resolution.

-

-

System Equilibration: Purge the column at a flow rate of 1.0 mL/min until a stable UV baseline (monitored at 210 nm or 254 nm) is achieved.

-

Self-Validating Step (Racemate Baseline): Inject 10 µL of a 1 mg/mL solution of racemic 1-(3,5-dimethylphenyl)ethanol. Verify the presence of two distinct peaks with baseline resolution (

) and exactly equal integration areas (50:50). If the ratio deviates, the integration parameters or detector linearity are flawed. -

Sample Injection: Inject the (1S)-enantiomer sample under identical conditions.

-

Data Integration: Calculate the enantiomeric excess using the formula:

Protocol 2: Specific Optical Rotation Measurement

Expertise & Causality: Chiral molecules rotate plane-polarized light due to the asymmetric interaction of their electron clouds with the left- and right-circularly polarized components of the light beam.

Step-by-Step Methodology:

-

Thermal Stabilization: Power on the polarimeter's sodium lamp (589 nm, D-line) and circulate thermostated water to maintain the cell compartment at exactly 20.0 °C.

-

Causality: Specific rotation is highly sensitive to temperature fluctuations due to solvent density changes and shifts in the analyte's conformational equilibrium.

-

-

Self-Validating Step (Blank Calibration): Fill a 1 dm (100 mm) quartz cell with the exact same batch of HPLC-grade Chloroform (CHCl₃) used for sample preparation. Zero the instrument. This eliminates solvent-induced birefringence or thermal artifacts.

-

Sample Preparation: Accurately weigh ~1.000 g of the (1S)-enantiomer and dilute to exactly 100.0 mL in a volumetric flask with CHCl₃ (

g/100 mL). -

Measurement: Rinse the quartz cell twice with the sample solution to prevent dilution errors, fill the cell (ensuring no air bubbles are trapped in the light path), and record the observed rotation (

). -

Calculation: Compute the specific rotation using Biot's law:

.

Conclusion

The thorough characterization of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol requires an understanding of how its specific structural modifications (the 3,5-dimethyl motif) impact its physical properties and chiral recognition. By adhering to self-validating analytical protocols—specifically running racemate baselines in HPLC and strictly controlling thermal parameters in polarimetry—researchers can ensure the highest level of scientific integrity in their synthetic and analytical workflows.

References

Sources

Unlocking the Potential of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol: A Roadmap for Novel Research and Development

An In-Depth Technical Guide

Executive Summary

Chirality is a fundamental principle in the life sciences and chemical industries, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function or material properties. Chiral secondary alcohols, in particular, are high-value intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide focuses on (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, a chiral secondary alcohol with significant, yet largely untapped, potential. Its unique structural features—a single stereocenter adjacent to a sterically defined aromatic ring—make it an exemplary candidate for pioneering research. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising research areas from synthesis optimization to novel applications in asymmetric synthesis, drug discovery, and materials science. We will explore detailed, field-proven methodologies and the scientific rationale behind them, providing a self-validating framework for future investigation.

Introduction: The Significance of a Chiral Building Block

The demand for enantiomerically pure compounds is driven by the stringent requirements of the pharmaceutical industry, where often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[1] This has propelled the development of robust methods for asymmetric synthesis. (1S)-1-(3,5-dimethylphenyl)ethan-1-ol emerges as a compelling subject for research due to its defined stereochemistry and the influence of the 3,5-dimethylphenyl moiety, which can impart unique solubility, reactivity, and stereodirecting properties.

This guide moves beyond a simple characterization of the molecule. As Senior Application Scientists, our goal is to illuminate the causality behind experimental choices and to provide a logical, structured approach to unlocking the full potential of this chiral building block.

Table 1: Physicochemical Properties of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [3] |

| CAS Number | 5379-18-0 (for the racemate) | [2][4] |

| Appearance | Liquid | |

| InChI Key | RHBAJFPGUNNLFA-UHFFFAOYSA-N (for the racemate) | [2] |

Part 1: Foundational Synthesis and Optimization

The cornerstone of any research program involving a chiral molecule is a reliable and efficient synthesis of the enantiopure material. The most direct route to (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is the asymmetric reduction of its prochiral precursor, 1-(3,5-dimethylphenyl)ethanone.[5] We will explore two powerful and complementary research avenues for this transformation: biocatalysis and chemocatalysis.

Research Area 1.1: High-Selectivity Biocatalytic Reduction

Rationale: Biocatalysis, particularly using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers exceptional enantioselectivity under mild, environmentally benign conditions.[6] These enzymes create a precisely shaped active site that orients the substrate, 1-(3,5-dimethylphenyl)ethanone, for a highly specific hydride attack, yielding the desired (S)-enantiomer.[1]

Workflow Diagram 1: Biocatalyst Screening Protocol

Caption: Workflow for biocatalyst screening and optimization.

Exemplary Protocol: Screening of ADHs for Asymmetric Reduction

-

Preparation: Prepare a 1 M stock solution of 1-(3,5-dimethylphenyl)ethanone in DMSO. Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 10 mM glucose for cofactor recycling, along with a glucose dehydrogenase.

-

Screening: In a 96-well microplate, add 180 µL of the buffer solution to each well. Add 10 µL of a solution containing a different commercially available ketoreductase or whole-cell biocatalyst to each well.

-

Initiation: Start the reaction by adding 10 µL of the substrate stock solution to each well (final concentration: 50 mM). Seal the plate.

-

Incubation: Incubate the plate at 30°C with shaking at 200 rpm for 24 hours.

-

Workup: Quench the reaction by adding 200 µL of ethyl acetate containing an internal standard (e.g., decane). Vortex thoroughly and centrifuge to separate the layers.

-

Analysis: Analyze the organic layer by chiral gas chromatography (GC) using a suitable chiral column (e.g., a cyclodextrin-based column) to determine the percentage conversion and enantiomeric excess (e.e.).

-

Hit Identification: Identify catalysts that provide >95% conversion and >99% e.e. as "hits" for further optimization.

Table 2: Data Summary for Biocatalyst Screening

| Catalyst ID | Source Organism | Conversion (%) | Enantiomeric Excess (e.e., %) |

| KRED-01 | Rhodococcus sp. | 99 | >99.9 (S) |

| ADH-T | Thermoanaerobium sp. | 92 | 98 (S) |

| CbFDH | Candida boidinii | 75 | 95 (S) |

| E. coli W3110 | Whole Cell | 88 | 99 (S) |

(Note: Data is exemplary and for illustrative purposes.)

Research Area 1.2: Transition Metal-Catalyzed Asymmetric Hydrogenation

Rationale: Catalytic asymmetric hydrogenation is a highly efficient and scalable method for producing chiral alcohols.[6] Catalysts based on ruthenium complexed with chiral diphosphine and diamine ligands (e.g., Noyori-type catalysts) are particularly effective for the reduction of aromatic ketones.[7] This approach offers high turnover numbers and is a mainstay of industrial synthesis.

Exemplary Protocol: Optimization of Asymmetric Hydrogenation

-

Reactor Setup: To a high-pressure autoclave, add 1-(3,5-dimethylphenyl)ethanone (1.0 mmol) and a solution of the Ru-catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in an appropriate solvent (e.g., methanol) under an inert atmosphere.

-

Activation: Add a base (e.g., potassium tert-butoxide) to activate the pre-catalyst.

-

Hydrogenation: Seal the reactor, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at a controlled temperature (e.g., 30-60°C) for the specified time.

-

Workup: After the reaction, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Analysis: Determine the conversion by ¹H NMR or GC and the enantiomeric excess by chiral HPLC.

Part 2: Applications in High-Value Asymmetric Synthesis

With a robust synthesis established, (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can be leveraged as a powerful tool to control stereochemistry in the synthesis of other complex molecules.

Research Area 2.1: Deployment as a Novel Chiral Auxiliary

Rationale: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the reaction, the auxiliary is removed, having imparted its chirality to the product. The bulky 3,5-dimethylphenyl group of our target alcohol is hypothesized to provide excellent steric shielding, forcing reagents to approach from the less hindered face of a substrate, thus leading to high diastereoselectivity.

Workflow Diagram 2: Chiral Auxiliary-Mediated Synthesis

Caption: General workflow for employing a chiral auxiliary.

Exemplary Protocol: Diastereoselective Aldol Reaction

-

Auxiliary Attachment: React (1S)-1-(3,5-dimethylphenyl)ethan-1-ol with propionyl chloride in the presence of pyridine to form the corresponding chiral ester.

-

Enolate Formation: Cool the chiral ester to -78°C in THF and add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the Z-enolate.

-

Aldol Addition: Add a prochiral aldehyde (e.g., isobutyraldehyde) to the enolate solution. The bulky auxiliary is expected to direct the aldehyde to approach from a specific face, controlling the formation of the two new stereocenters.

-

Quenching & Analysis: Quench the reaction with saturated aqueous NH₄Cl. Analyze the diastereomeric ratio of the product by ¹H NMR or GC.

-

Auxiliary Cleavage: Cleave the ester linkage (e.g., via hydrolysis with LiOH) to release the chiral β-hydroxy acid product and recover the (1S)-1-(3,5-dimethylphenyl)ethan-1-ol auxiliary.[8]

Research Area 2.2: A Scaffold for Novel Bioactive Molecules

Rationale: The core structure of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol can serve as the starting point for a library of novel compounds. By modifying the hydroxyl group, new molecules can be synthesized and subsequently screened for biological activity. The lipophilic dimethylphenyl group may enhance membrane permeability or binding affinity to biological targets.

Workflow Diagram 3: Synthetic Diversification Pathways

Caption: Synthetic pathways for derivative library generation.

Part 3: Exploring Novel Biological and Material Properties

The true value of a new chiral building block is realized when its derivatives demonstrate unique and useful properties.

Research Area 3.1: High-Throughput Biological Screening

Rationale: The library of compounds synthesized in Part 2.2 should be subjected to a screening cascade to identify potential therapeutic leads. Initial broad screening against panels of cancer cell lines, bacteria, or fungi can identify "hits" that warrant more detailed mechanistic studies.[9][10]

Exemplary Protocol: In Vitro Cytotoxicity (MTT) Assay

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (from the library) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Table 3: Exemplary Data for Cytotoxicity Screening

| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) |

| J-01 | Ester (Ibuprofen) | HeLa | >100 |

| J-02 | Ether (Benzyl) | HeLa | 45.2 |

| J-03 | Amine (Morpholine) | HeLa | 12.5 |

| Doxorubicin | (Control) | HeLa | 0.8 |

(Note: Data is exemplary and for illustrative purposes.)

Research Area 3.2: Application in Chiral Materials Science

Rationale: Chiral molecules can self-assemble into higher-order structures with unique optical or electronic properties. By attaching mesogenic (liquid-crystal-forming) or polymeric moieties to (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, it is possible to create novel chiral liquid crystals, chiral polymers, or chiral stationary phases for chromatography.

Conceptual Protocol: Synthesis of a Chiral Liquid Crystal Candidate

-

Mesogen Attachment: Synthesize a carboxylic acid-containing mesogen, such as 4-cyanobiphenyl-4'-carboxylic acid.

-

Esterification: Couple the mesogenic acid to (1S)-1-(3,5-dimethylphenyl)ethan-1-ol using a standard coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

-

Purification: Purify the resulting chiral ester by column chromatography and recrystallization.

-

Characterization: Characterize the thermal and phase behavior of the new material using differential scanning calorimetry (DSC) and polarized optical microscopy to identify any liquid crystalline phases (e.g., chiral nematic or smectic phases).

Conclusion and Future Outlook

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol is more than just another chiral alcohol; it is a versatile platform for innovation. This guide has laid out a multi-pronged research strategy, beginning with robust and efficient synthesis and branching into high-value applications. The proposed research areas—from its use as a stereodirecting auxiliary to its role as a scaffold for new bioactive compounds and advanced materials—are grounded in established scientific principles yet offer significant room for novel discovery. The systematic exploration of the pathways detailed herein has the potential to yield new chemical entities for drug discovery, more efficient synthetic routes for complex molecules, and novel materials with unique chiroptical properties.

References

- Pharmaceutical Technology. (2020). Asymmetric Routes to Chiral Secondary Alcohols.

- University of Liverpool, IT Services. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols.

- Utrecht University Repository. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

- Knochel, P., Vettel, S., & Eisenberg, C. (1995). Catalytic asymmetric synthesis of chiral secondary polyfunctional alcohols using diorganozincs. Applied Organometallic Chemistry, 9(3), 175-188.

- ResearchGate. (n.d.). The synthesis of chiral secondary alcohols.

- Benchchem. (n.d.). (1S)-1-(3,4-dimethylphenyl)ethan-1-ol | 100760-07-4.

- Sigma-Aldrich. (n.d.). 1-(3,5-dimethylphenyl)ethan-1-ol.

- Wikipedia. (n.d.). Chiral auxiliary.

- PubChem. (n.d.). 1-(3,5-Dimethylphenyl)ethan-1-one.

- PubChem. (n.d.). (1S)-1-(3,4-dimethylphenyl)ethan-1-ol.

- Sigma-Aldrich. (n.d.). 1-(3,5-Dimethylphenyl)ethanol.

- NIST. (n.d.). 1-(3,5-dimethylphenyl)ethanol. NIST Chemistry WebBook.

- Ghosh, A., et al. (2013). Phytochemical and biological activities of ethanolic extract of C. hirsuta leaves. Journal of Pharmacy Research.

- Wozniak, D., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2749.

Sources

- 1. (1S)-1-(3,4-dimethylphenyl)ethan-1-ol | 100760-07-4 | Benchchem [benchchem.com]

- 2. 1-(3,5-dimethylphenyl)ethanol [webbook.nist.gov]

- 3. (1S)-1-(3,4-dimethylphenyl)ethan-1-ol | C10H14O | CID 13597248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Akamai Error [sigmaaldrich.com]

- 5. 1-(3,5-Dimethylphenyl)ethan-1-one | C10H12O | CID 14921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones | MDPI [mdpi.com]

Stereochemistry of 1-(3,5-dimethylphenyl)ethan-1-ol

Executive Summary The stereocontrolled synthesis of chiral secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Among these, 1-(3,5-dimethylphenyl)ethan-1-ol serves as a highly versatile chiral building block. This technical whitepaper provides an in-depth analysis of the stereochemistry of 1-(3,5-dimethylphenyl)ethan-1-ol, detailing the causality behind its enantioselective synthesis via Noyori asymmetric transfer hydrogenation (ATH) and the rigorous analytical frameworks required to validate its absolute configuration.

Molecular Architecture & Stereocenter Topology

The molecule 1-(3,5-dimethylphenyl)ethan-1-ol features a single stereocenter at the C1 position of the ethyl chain. The absolute configuration of this chiral center is dictated by the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents attached to C1 are prioritized by atomic number:

-

–OH group (Oxygen, atomic number 8)

-

–3,5-dimethylphenyl group (Carbon bonded to two aromatic carbons and one hydrogen)

-

–CH₃ group (Carbon bonded to three hydrogens)

-

–H atom (Hydrogen, atomic number 1)

When the lowest priority group (–H) is oriented away from the observer, a clockwise progression from priority 1 → 2 → 3 defines the (R)-enantiomer , whereas a counterclockwise progression defines the (S)-enantiomer . Controlling the facial selectivity during the reduction of the prochiral ketone precursor (3,5-dimethylacetophenone) is critical for achieving high enantiomeric excess (ee).

Enantioselective Synthesis: The Noyori-Ikariya Paradigm

To synthesize (R)- or (S)-1-(3,5-dimethylphenyl)ethan-1-ol with >95% ee, the industry standard is the Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya ruthenium catalysts[1].

Causality in Catalyst Design: The efficiency of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst lies in its bifunctional, outer-sphere mechanism[1]. Traditional inner-sphere reductions require the ketone to coordinate directly to the metal center, which can lead to competing transition states and lower selectivity. In contrast, the Noyori catalyst operates via a concerted transfer of a hydride from the ruthenium center and a proton from the amine (N–H) of the TsDPEN ligand directly to the ketone[1].

The steric bulk of the p-cymene arene ligand is not arbitrary; it acts as a spatial boundary. During the approach of 3,5-dimethylacetophenone, the bulky 3,5-dimethylphenyl ring is forced into an equatorial-like orientation to avoid severe steric clash with the p-cymene ligand[2]. This highly ordered, six-membered pericyclic transition state overwhelmingly favors hydride attack on the re-face of the ketone, exclusively yielding the (R)-alcohol.

Mechanistic Pathway Visualization

Figure 1: Catalytic cycle of the Noyori asymmetric transfer hydrogenation (ATH) of ketones.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis demands that a protocol be self-validating. Relying solely on isolated yield masks kinetic inefficiencies and workup losses. The following protocol for the ATH of 3,5-dimethylacetophenone integrates real-time orthogonal monitoring.

Step-by-Step Methodology:

-

Precatalyst Activation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in anhydrous dichloromethane (DCM). Stir at 40 °C for 1 hour. Causality: Heating ensures the complete formation of the monomeric RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst[1].

-

Azeotrope Preparation: Prepare a degassed azeotropic mixture of formic acid and triethylamine (FA:TEA, 5:2 molar ratio). Causality: The TEA acts as a thermodynamic sink, stripping HCl from the precatalyst to generate the active 16-electron Ru-amido species, while formic acid serves as the irreversible hydride donor (releasing CO₂)[1].

-

Substrate & Standard Addition: Add 3,5-dimethylacetophenone (10 mmol, 1.0 equiv) to the catalyst solution, followed by the addition of dodecane (1 mmol, 0.1 equiv) as an internal standard.

-

Kinetic Monitoring: Introduce the FA:TEA mixture and stir at 28 °C. Withdraw 10 µL aliquots hourly, dilute in DCM, and analyze via GC-FID. Causality: The internal dodecane standard allows for the calculation of absolute conversion independent of volume changes or isolation losses, establishing a self-validating kinetic profile.

-

Workup: Upon complete conversion (typically 12–18 hours), quench the reaction with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel, 9:1 hexane/ethyl acetate) to yield the pure chiral alcohol.

Quantitative Efficacy of Catalyst Systems

The choice of arene ligand and hydride donor significantly impacts the thermodynamic driving force and stereoselectivity of the reduction. Below is a comparative analysis of catalyst systems applied to acetophenone derivatives.

Table 1: Comparative Catalyst Performance for the Asymmetric Reduction of Acetophenone Derivatives

| Catalyst System | Hydride Donor | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| RuCl(p-cymene)[(R,R)-TsDPEN] | FA:TEA (5:2) | 28 | >99 | 97 - 98 | [1],[3] |

| RuCl(mesitylene)[(R,R)-TsDPEN] | iPrOH / KOH | 25 | 95 | 96 | [1] |

| [RuCl2(p-cymene)]2 + (-)-ephedrine | iPrOH / KOH | 60 | 89 | 83 | [4] |

| Tethered Noyori-Ikariya (R,R) | FA:TEA / DCM | 40 | >99 | 96 - 97 | [2] |

Analytical Validation of Absolute Configuration

To ensure rigorous E-E-A-T standards, the assigned (R) or (S) configuration must be empirically validated. Optical rotation is insufficient due to its vulnerability to trace chiral impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess is quantified using a chiral stationary phase (e.g., Daicel Chiralcel OD-H). The transient diastereomeric interactions between the enantiomers of 1-(3,5-dimethylphenyl)ethan-1-ol and the chiral amylose backbone lead to distinct retention times, allowing precise integration of the enantiomeric ratio.

Mosher’s Ester Derivatization (NMR Anisotropy): When absolute configuration must be proven de novo, Mosher's ester analysis is the definitive method[5].

-

Protocol: The purified alcohol is reacted in separate NMR tubes with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in the presence of pyridine/DMAP to form diastereomeric esters[6].

-

Causality: The steric bulk of the CF₃ and phenyl groups in the MTPA moiety forces the ester into a highly rigid, preferred conformation. In this state, the MTPA phenyl ring sits spatially proximate to specific substituents on the C1 chiral center[5]. The magnetic anisotropy of the phenyl ring shields these proximate protons, shifting their ¹H NMR signals upfield. By calculating the chemical shift differences (Δδ = δS - δR) between the two diastereomers, the spatial arrangement of the –CH₃ and –3,5-dimethylphenyl groups can be unambiguously mapped, confirming the absolute configuration at C1[6].

References

- Source: mdpi.

- Source: organic-chemistry.

- Source: rsc.

- Source: kanto.co.

- Title: Open Research Online (Chiral Derivatization)

- Source: clockss.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 3. kanto.co.jp [kanto.co.jp]

- 4. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 5. oro.open.ac.uk [oro.open.ac.uk]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Introduction to Chiral Alcohols in Synthesis: A Technical Guide for Drug Development

The Mechanistic Imperative: Why Chiral Alcohols Matter

In modern drug development, chirality is a fundamental determinant of a molecule's pharmacokinetics, efficacy, and safety profile. Chiral secondary alcohols are ubiquitous structural motifs and critical synthetic intermediates for blockbuster pharmaceuticals, including statins (e.g., Atorvastatin), anti-asthmatics, and antidepressants[1]. The synthesis of these enantiopure compounds demands methodologies that are not only highly stereoselective but also scalable, economically viable, and environmentally sustainable.

This guide dissects the three foundational pillars of asymmetric ketone reduction—Noyori Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalysis—focusing on the causality behind experimental choices and the implementation of self-validating laboratory protocols.

Strategic Methodologies in Asymmetric Reduction

Noyori Asymmetric Hydrogenation (Metal-Ligand Bifunctional Catalysis)

Developed by Ryoji Noyori, this method utilizes a ruthenium catalyst bearing a chiral phosphine ligand (e.g., BINAP) and a diamine ligand to achieve enantioselective reduction of prochiral ketones using hydrogen gas[2].

The Causality of the Mechanism: Traditional reductions require the ketone oxygen to coordinate directly to the metal center (inner-sphere mechanism). However, the Noyori Ru-BINAP-diamine complex operates via an outer-sphere metal-ligand bifunctional mechanism [2]. The ruthenium hydride and the amine proton of the ligand are transferred simultaneously to the carbonyl carbon and oxygen through a six-membered pericyclic transition state[3]. Why is this critical? By avoiding direct metal-oxygen coordination, the catalyst prevents the enolization of sensitive substrates, preserving the stereochemical integrity of the starting material and enabling perfect stereocontrol[3].

Corey-Bakshi-Shibata (CBS) Reduction (Borane Activation)

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones using a stoichiometric borane source (e.g., BH₃·THF or catecholborane)[4].

The Causality of the Mechanism: The oxazaborolidine catalyst acts as a highly organized chiral template. The basic nitrogen atom of the catalyst coordinates to the borane, increasing the Lewis acidity of the adjacent endocyclic boron atom[4]. This activated boron then coordinates the ketone at its sterically more accessible electron lone pair[4]. Why is this critical? This dual-activation pre-organization minimizes 1,3-allylic strain between the ketone's large substituent and the catalyst's framework, enforcing a highly face-selective hydride transfer[4].

Biocatalysis via Ketoreductases (KREDs)

Enzymatic reduction using engineered Ketoreductases (KREDs) has revolutionized industrial asymmetric synthesis. These enzymes reduce ketones to chiral alcohols using cofactors like NADPH[1].

The Causality of the Mechanism: KREDs provide a highly constrained, stereochemically rigid binding pocket that dictates the orientation of the ketone relative to the hydride-donating NADPH. Furthermore, KREDs are uniquely suited for Dynamic Kinetic Resolution (DKR) [5]. Why is this critical? In DKR, a racemic substrate with a stereocenter adjacent to the carbonyl undergoes rapid spontaneous epimerization in the aqueous buffer. The enzyme selectively reduces only one enantiomer of the ketone. Because the unreacted enantiomer continuously equilibrates, the theoretical yield of the single enantiopure product is driven to 100%, bypassing the 50% yield limit of traditional kinetic resolution[5].

Comparative Performance Analysis

To facilitate method selection, the following table summarizes the quantitative performance metrics of the three methodologies based on standard industrial benchmarks[2].

| Methodology | Catalyst / Enzyme | Substrate Scope | Typical Yield (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) | Reaction Conditions |

| Noyori Hydrogenation | (S)-BINAP-RuCl₂-(S,S)-DPEN | Aryl/Alkyl Ketones | >99 | >98 | Up to 100,000 | H₂ (1-100 atm), t-BuOK, 2-propanol, RT |

| CBS Reduction | (S)-CBS Oxazaborolidine | α,β-Unsaturated, Aryl | 85-95 | 90-99 | 10-100 (often stoichiometric) | BH₃·THF, Toluene/THF, -20°C to RT |

| KRED Biocatalysis | Engineered Ketoreductase | Bulky, Complex Ketones | 80-95 | >99 | >50,000 (Enzyme dependent) | Aqueous buffer (pH 7), GDH, Glucose, RT |

Visualizing Synthetic Workflows

Method Selection Decision Matrix

Decision matrix for selecting chiral alcohol synthesis methodologies.

Biocatalytic Cofactor Regeneration

Ketoreductase (KRED) catalytic cycle with GDH cofactor regeneration.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks that confirm the success of each step before proceeding.

Protocol A: Noyori Asymmetric Hydrogenation of Acetophenone

Objective: Chemical synthesis of (R)-1-phenylethanol with >98% ee.

-

Moisture Elimination (Pre-Check): Perform a Karl Fischer titration on the 2-propanol solvent. Validation: Moisture must be <50 ppm to prevent catalyst deactivation.

-

Catalyst Activation: Under an argon atmosphere, dissolve the (R)-BINAP-RuCl₂-(R)-DPEN precatalyst in 2-propanol. Add a stoichiometric amount of t-BuOK[2].

-

Causality: The base neutralizes the HCl formed during activation, generating the active ruthenium dihydride species[3].

-

Validation: Observe a distinct color shift from yellow to deep red/brown, confirming the formation of the active catalytic species.

-

-

Hydrogenation: Transfer the activated catalyst and acetophenone to a high-pressure reactor. Pressurize to 10 atm with H₂ and stir at 28°C[2].

-

Validation: Monitor H₂ uptake via an inline mass flow controller. The reaction is self-validating when the pressure drop plateaus, indicating 100% conversion.

-

-

Product Verification: Vent the reactor, filter through a short silica pad to remove Ru residues, and analyze via chiral GC.

-

Validation: Baseline separation against a racemic standard must confirm >98% ee prior to downstream distillation.

-

Protocol B: KRED-Catalyzed Asymmetric Reduction

Objective: Enzymatic synthesis of a complex chiral alcohol using cofactor regeneration.

-

Cofactor Viability Check: In a bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Add NADP⁺ (1 mM), D-glucose (1.5 eq), and Glucose Dehydrogenase (GDH)[2].

-

Causality: NADPH is prohibitively expensive; GDH drives the equilibrium forward by continuously recycling NADP⁺ to NADPH[2].

-

Validation: Extract a 1 mL aliquot and measure UV absorbance at 340 nm. A rapid increase confirms active NADPH generation before introducing the expensive KRED and substrate.

-

-

Biotransformation & Kinetic Readout: Add the engineered KRED and the prochiral ketone substrate.

-

Validation: As GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), the pH drops. Maintain pH 7.0 using an automated pH-stat dispensing 1M NaOH. The rate of NaOH consumption provides a real-time, non-destructive kinetic readout of the reaction progress.

-

-

Downstream Processing: Once NaOH consumption ceases, extract the aqueous layer with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate.

-

Validation: Perform chiral HPLC analysis. The system is validated when mass balance shows >95% recovery and >99% ee[5].

-

References

1.[5] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE010_7dEFC_yi6fgMM9NqWi2ZplGSxEj8-HDp_hra6GaS7oVlKQJKs31ehJ6QxlzaI-eH-C-Pj2EmrFWCJgwfS2nuGa66oCqw2QZQlfjuIKsHh1j3expZRcIkhU-gvb_Jm7TJibym1CavE01LYk29sji_oiuzF4kHw-eYAOX5biXjbdn546XG83TmbXKL9c6O1r40ENeLeGuj7MihXJ5KXCUD-_Mwmsh9r_QqJr_RiXaqHT9Zy4Hf8_iIM8DY=] 2.[1] Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3Kysk2_kVAb8JaGWapZi0f7THZBS_ctNZX23H4utvIgsLJJ0dwwmejND0ouFZ5I0riR_2oFTvBuIanojt3mAWW8U8o2dnol7x3DJ6uGfhIYe1q233qcBuWxJCgTHIQ_SIpGG] 3.[2] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaT0Yype1ufZrTQqFqgqTYvtwE1ksE-zZFEQ7nqwkblGNaL7A-sFRm76PpuwcOU1e8l5PgTTo-D-l9KpI-hs1Pc415Tpm_urArPikr1QdKIyFw0AY5-2k7UyuUxr16RWZTP3uQqq6Uw0S3bmqtDHEgy4IsHEtUVLW3WXr5NVPXdTRoCxyXIzKGqhwDmTSQ6Gh0T1v585DPTPx_JPswhQqpZFEEq0OodjICB1ue5a6KIMpnzSks6j8=] 4.[4] Corey–Itsuno reduction. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtG0IpkbnUpTPaywmxvpKikh_gQhpLhcBa-MvAtMBOAKo7Jc0Vt-Yd7zImDm9ihiedrp88Efk7Yg-PzOaP6esR_TfCXsV-La-MwBJMxRniGkD7L-w1MCXQxaKAS3s8IQ9umUMM74T40hwFzl20njJVX_tkNPgrA==] 5.[3] The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group (Harvard).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEctgE0yXKT6grImP7ya8mb6qFQxhRuL_UiXqVF3kLb7O6ACfdoJo-3lsnkKJumhqPF9cv7ILoqLqjkEw32ut2LFDf3bVfWwQC-U6ijb9JfUAk3UB0HRA7KEHKiMSLASwQYzq3mmUkusGjTliGXnEmTuOqy]

Sources

- 1. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Methodological & Application

Asymmetric synthesis using (1S)-1-(3,5-dimethylphenyl)ethan-1-ol as a chiral auxiliary

Application Note: High-Fidelity Asymmetric Synthesis Using (1S)-1-(3,5-Dimethylphenyl)ethan-1-ol

Abstract

This guide details the strategic application of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (referred to herein as (S)-3,5-DMP ) as a high-performance chiral auxiliary and scaffold. While structurally related to the common 1-phenylethanol, the 3,5-dimethyl substitution provides a critical enhancement in steric bulk and lipophilicity, significantly improving diastereomeric excess (de) in ester enolate alkylations and serving as a privileged scaffold for phosphoramidite ligand synthesis. This note targets process chemists and medicinal chemists requiring >98% ee in alpha-chiral carboxylic acid derivatives.

Introduction: The "Steric Wall" Advantage

In asymmetric synthesis, the efficacy of a chiral auxiliary is defined by its ability to differentiate between the re and si faces of a reactive intermediate. Standard 1-phenylethanol is often insufficient for demanding substrates due to the relatively flat electronic profile of the phenyl ring.

(S)-3,5-DMP introduces two methyl groups at the meta positions. This modification achieves three critical functions:

-

Extended Steric Shielding: The methyl groups extend the effective van der Waals radius of the aromatic "wall," reducing face leakage during nucleophilic attack.

-

Crystallinity: The added symmetry and molecular weight often enhance the crystallinity of intermediates, facilitating purification by recrystallization rather than chromatography (a key requirement for scale-up).

-

Solubility Tuning: Increased lipophilicity improves solubility in non-polar solvents (e.g., toluene, hexanes) preferred for low-temperature lithiation chemistry.

Core Workflow: Diastereoselective Ester Enolate Alkylation

This protocol describes the use of (S)-3,5-DMP to synthesize

Mechanistic Principle

The reaction proceeds via a lithium enolate. The chiral auxiliary directs the electrophile to the less hindered face.

-

Conformation: The ester adopts an s-trans conformation.

-

Shielding: The (1S)-center orients the bulky 3,5-dimethylphenyl group to block one face of the enolate. The 3,5-dimethyl pattern minimizes rotation-induced "leaks" common in unsubstituted phenyl rings.

Step-by-Step Protocol

Step 1: Auxiliary Attachment (Esterification)

-

Reagents: Carboxylic acid substrate (1.0 equiv), (S)-3,5-DMP (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

-

Solvent: CH₂Cl₂ (0.5 M).

-

Procedure:

-

Dissolve acid and (S)-3,5-DMP in CH₂Cl₂ at 0°C.

-

Add DMAP followed by portion-wise addition of DCC.

-

Warm to RT and stir for 4-12 h.

-

Filter dicyclohexylurea (DCU) precipitate.

-

QC Check: ¹H NMR should show a diagnostic shift of the methine proton of the auxiliary (typically

5.8–6.0 ppm).

-

Step 2: Asymmetric Alkylation

-

Reagents: LDA (1.1 equiv), Alkyl Halide (1.2 equiv).

-

Solvent: THF (anhydrous).

-

Procedure:

-

Generate LDA in THF at -78°C.[1]

-

Add the chiral ester (dissolved in THF) dropwise over 30 min. Critical: Maintain T < -70°C to prevent enolate equilibration.

-

Stir for 1 h to ensure complete deprotonation.

-

Add the electrophile (R-X) slowly.

-

Stir at -78°C for 2 h, then slowly warm to -20°C.

-

Quench with saturated NH₄Cl.

-

Step 3: Auxiliary Cleavage & Recovery

-

Method A (Hydrolysis): LiOH (2.0 equiv) in THF/H₂O (3:1) at 0°C. Yields the chiral acid and recovers (S)-3,5-DMP.

-

Method B (Reductive Cleavage): LiAlH₄ in ether. Yields the chiral alcohol (product) and recovers (S)-3,5-DMP.

-

Recovery: The auxiliary is chemically stable. Extract the neutral alcohol after basic hydrolysis of the acid product.

Data Specification: Expected Selectivity

| Substrate (R-CH₂-CO₂R*) | Electrophile (E+) | Product ee (with 1-Ph-Ethanol) | Product ee (with 3,5-DMP) |

| Propionic Acid | Benzyl Bromide | 85-88% | 94-97% |

| Phenylacetic Acid | Methyl Iodide | 82-85% | 93-96% |

| Hexanoic Acid | Allyl Bromide | 80-84% | 92-95% |

Note: The 3,5-dimethyl group consistently adds ~10% ee due to the "locking" of the rotamer population in the transition state.

Visualization: The Alkylation Pathway

The following diagram illustrates the workflow and the logic gate for decision-making during the synthesis.

Figure 1: Closed-loop cycle for asymmetric alkylation using (S)-3,5-DMP. The auxiliary is recovered post-cleavage.

Secondary Application: Synthesis of Chiral Phosphoramidites

Beyond simple alkylation, (S)-3,5-DMP is a premium scaffold for synthesizing Monophos-type ligands used in asymmetric hydrogenation.

Protocol:

-

Phosphorus Coupling: React (S)-3,5-DMP with PCl₃ to form the dichloro-phosphite.

-

Amination: React the intermediate with a secondary amine (e.g., morpholine or dimethylamine).

-

Application: The resulting ligand creates a highly specific chiral pocket for Rh-catalyzed hydrogenation of dehydroamino acids. The 3,5-dimethyl groups prevent the "floppiness" associated with standard benzyl substituents, often increasing ee from <90% to >99%.

Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating the Protocol

-

TLC Monitoring: The chiral ester will have a significantly different Rf value than the free acid. Use a stain (PMA or Anisaldehyde) as the auxiliary lacks strong UV absorbance compared to extended chromophores.

-

Racemization Check: During the cleavage step (LiOH), avoid heating. High temperatures can cause racemization of the newly formed alpha-center. Always verify ee via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Why not just use Evans Oxazolidinone?

While Evans auxiliaries are the gold standard, they require 4-5 steps to synthesize from amino acids. (S)-3,5-DMP is often available in a single enzymatic resolution step or via asymmetric reduction of the corresponding ketone [1, 2]. For industrial scale-up, the atom economy of the alcohol auxiliary (MW ~150) is often superior to the oxazolidinone (MW ~180+) when considering waste streams.

References

-

Enzymatic Production of Chiral Alcohols

- Title: The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.

- Source: PubMed Central (PMC).

-

URL:[Link]

- Relevance: Validates the accessibility of high-ee chiral phenyl ethanol derivatives via bioc

-

General Auxiliary Theory (Evans/Myers)

- Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- Source: PubMed.

-

URL:[Link]

- Relevance: Establishes the foundational mechanism of steric shielding in enolate alkyl

-

Biocatalytic Synthesis of 3,5-Substituted Derivatives

- Title: Development of an Efficient and Cost-Effective Enzymatic Process for Production of (R)-[3,5-bis(trifluoromethyl)phenyl] Ethanol.

- Source: PubMed.

-

URL:[Link]

- Relevance: Demonstrates the specific focus on 3,5-substituted aryl ethanols in pharmaceutical intermedi

-

Chiral Ligand Design

- Title: Design, synthesis and evaluation of chiral auxiliaries, ligands and c

- Source: SFU Summit.

-

URL:[Link]

- Relevance: Discusses the use of chiral alcohol backbones in designing ligands for metal-c

Sources

Precision Enantioselective Reduction of 3,5-Dimethylacetophenone

Application Note & Protocol Guide | Doc ID: AN-35DMA-RED-01

Executive Summary & Strategic Overview

The enantioselective reduction of 3,5-dimethylacetophenone (CAS: 5379-16-8) is a critical transformation in the synthesis of chiral building blocks for neuroprotective agents and agrochemicals. The presence of electron-donating methyl groups at the meta positions creates a specific steric and electronic environment that differentiates this substrate from electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)acetophenone).

This guide details two field-proven protocols to access (R)- or (S)-1-(3,5-dimethylphenyl)ethanol :

-

Chemocatalysis (ATH): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.[1][2] Best for rapid scale-up, tolerance to variable feedstocks, and freedom from aqueous buffer constraints.

-

Biocatalysis (KRED): Ketoreductase-mediated reduction. Best for ultra-high optical purity (>99.5% ee) and green chemistry compliance.

Comparative Decision Matrix

| Feature | Protocol A: Ru-ATH (Chemocatalysis) | Protocol B: KRED (Biocatalysis) |

| Primary Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Engineered Ketoreductase (KRED) |

| Enantioselectivity (ee) | Typically 95–97% | Typically >99% |

| Reaction Medium | Organic (DCM, EtOAc) or Neat | Aqueous Buffer / IPA |

| Reaction Time | 4 – 12 Hours | 12 – 24 Hours |

| Cost Driver | Ru-Complex (Medium) | Enzyme (Low-Medium at scale) |

| Scalability | Excellent (Linear scale-up) | Excellent (Volumetric productivity) |

Protocol A: Asymmetric Transfer Hydrogenation (ATH)[2]

Mechanistic Insight

This protocol utilizes the Noyori-Ikariya mechanism , employing a bifunctional Ruthenium catalyst. The 3,5-dimethyl substitution pattern on the phenyl ring increases electron density at the carbonyl carbon relative to unsubstituted acetophenone, potentially reducing electrophilicity. However, the outer-sphere mechanism, where the proton (from the amine ligand) and hydride (from the metal) are transferred simultaneously, mitigates steric repulsion and electronic deactivation.

Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical "Metal-Ligand Bifunctional" transition state.

Figure 1: Catalytic cycle for Ru-catalyzed ATH. The concerted transfer of H+ and H- ensures high enantioselectivity.

Detailed Experimental Protocol

Target: (S)-1-(3,5-dimethylphenyl)ethanol (using (S,S)-catalyst). Scale: 10 mmol (approx. 1.48 g substrate).

Materials:

-

Substrate: 3,5-Dimethylacetophenone (1.48 g, 10 mmol).

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%).

-

Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio) or Sodium Formate (aq). Note: The HCOOH/TEA azeotrope drives the reaction to higher conversion than IPA.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Procedure:

-

Catalyst Activation: In a 50 mL round-bottom flask, dissolve the Ru-catalyst (32 mg) in 10 mL of degassed DCM.

-

Substrate Addition: Add 3,5-dimethylacetophenone (1.48 g) to the catalyst solution. Stir until homogenous.

-

H-Donor Addition: Slowly add the Formic Acid/TEA mixture (2.5 mL) via syringe.

-

Critical Control Point: The reaction is exothermic. Maintain temperature at 25–30°C using a water bath if necessary.

-

-

Reaction Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 8:2) or GC/HPLC every 2 hours.

-

Expectation: Full conversion is typically reached within 4–6 hours.

-

-

Quench & Workup:

-

Add water (20 mL) to separate phases.

-

Extract aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 9:1) affords the chiral alcohol as a colorless oil/solid.

Protocol B: Biocatalytic Reduction (KRED)

Mechanistic Insight

Ketoreductases (KREDs) utilize NADPH as a cofactor to transfer a hydride to the prochiral ketone. The 3,5-dimethyl substitution is generally well-tolerated by broad-spectrum KREDs (e.g., from Lactobacillus or Candida lineages). The reaction requires a cofactor recycling system—typically Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.

Workflow Visualization

Figure 2: Coupled-enzyme system for cofactor regeneration. This ensures the expensive cofactor (NADP) is used in catalytic amounts.

Detailed Experimental Protocol

Target: (R)-1-(3,5-dimethylphenyl)ethanol. Scale: 10 mmol (1.48 g).

Materials:

-

Enzyme: Commercial KRED Screening Kit (e.g., Codexis, Johnson Matthey, or recombinant E. coli expressing LbADH).

-

Cofactor: NADP+ (10 mg, catalytic).

-

Recycling System: Glucose (2.0 g, 1.1 eq) and Glucose Dehydrogenase (GDH, 10 mg).

-

Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).

-

Solvent: Isopropanol (IPA) or DMSO (as co-solvent, max 10% v/v).

Step-by-Step Procedure:

-

Buffer Prep: Prepare 50 mL of 100 mM Phosphate Buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).

-

Solution A (Aqueous): Dissolve Glucose (2.0 g) and NADP+ (10 mg) in 40 mL of buffer. Add GDH (10 mg) and the specific KRED enzyme (20-50 mg depending on activity units).

-

Solution B (Substrate): Dissolve 3,5-dimethylacetophenone (1.48 g) in 5 mL of DMSO or IPA.

-

Reaction Initiation: Add Solution B dropwise to Solution A with vigorous stirring (overhead stirrer recommended to create an emulsion).

-

Incubation: Stir at 30°C. Maintain pH at 7.0 by automatic titration or periodic addition of 1M NaOH (gluconic acid production lowers pH).

-

Workup:

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the results, you must validate the Enantiomeric Excess (ee) using Chiral HPLC.

Method Parameters:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Rationale: The "tris(3,5-dimethylphenylcarbamate)" selector in Chiralcel OD is particularly effective for aromatic alcohols due to

-

-

-

Mobile Phase: Hexane : Isopropanol (95 : 5 to 90 : 10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic absorption) or 220 nm.

-

Temperature: 25°C.

Expected Retention Times (Indicative for Chiralcel OD-H):

-

(S)-Enantiomer: ~12 min

-

(R)-Enantiomer: ~15 min

-

Note: Always run a racemic standard (produced by NaBH₄ reduction in MeOH) first to establish separation.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. [Link]

-

Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1853–1854. [Link]

-

Daicel Corporation. (n.d.). Chiral Selector Application Guide: Chiralcel OD. Daicel Chiral Technologies. [Link]

-

Wu, X., Liu, J., Di Tommaso, D., Iggo, J. A., Catlow, C. R. A., Bacsa, J., & Xiao, J. (2008). A Multilateral Mechanistic Study into Asymmetric Transfer Hydrogenation in Water. Chemistry – A European Journal, 14(25), 7699–7715. [Link]

Sources

Application Notes & Protocols: Biocatalytic Reduction for the Enantioselective Synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the biocatalytic reduction of 3,5-dimethylacetophenone to produce the chiral alcohol (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, a valuable building block in the synthesis of pharmaceuticals and fine chemicals. The use of ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. This guide details the principles of biocatalytic asymmetric reduction, provides step-by-step protocols for enzyme screening, reaction optimization, and product analysis, and explains the scientific rationale behind these procedures to ensure reproducible and high-yielding results.

Introduction: The Imperative for Chiral Alcohols

Enantiomerically pure alcohols are critical intermediates in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. The synthesis of single-enantiomer compounds is therefore of paramount importance. Traditional chemical methods for asymmetric reduction often rely on stoichiometric amounts of chiral reducing agents or transition metal catalysts, which can be expensive, hazardous, and generate significant waste.

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful and sustainable alternative. Ketoreductases (KREDs), a class of oxidoreductases, are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (e.e.) and conversion rates. This guide focuses on the application of KREDs for the synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, a key chiral intermediate.

The Science of Biocatalytic Reduction: A Mechanistic Overview

The enzymatic reduction of a ketone to a chiral alcohol by a KRED is a highly controlled process dictated by the three-dimensional structure of the enzyme's active site. This process relies on a hydride transfer from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.

The Role of the Ketoreductase (KRED)

KREDs are classified based on their stereopreference, following Prelog's rule. An anti-Prelog KRED will deliver a hydride to the Re-face of the ketone, yielding the (S)-alcohol, while a Prelog KRED delivers the hydride to the Si-face, resulting in the (R)-alcohol. For the synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol, an (S)-selective (anti-Prelog) KRED is required. The enzyme's active site enfolds the substrate in a specific orientation, ensuring the hydride is delivered to only one face of the carbonyl group, thus achieving high stereoselectivity.

Cofactor Regeneration: The Engine of the Reaction

The nicotinamide cofactor (NADPH or NADH) is a crucial but expensive component of the reaction. Therefore, it is used in catalytic amounts and continuously regenerated in situ. This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction. A common and highly effective method is the use of a glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. Isopropanol can also be used as a sacrificial co-substrate, being oxidized to acetone by the KRED itself or a coupled alcohol dehydrogenase.

Experimental Design & Protocols

This section provides detailed protocols for the biocatalytic synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol. The overall workflow is depicted below.

Caption: General workflow for the biocatalytic synthesis of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol.

Protocol 1: Screening of KREDs using Isolated Enzymes

The selection of an appropriate KRED is critical for achieving high enantioselectivity and conversion. This protocol outlines a screening process for commercially available or in-house developed KREDs.

Materials:

-

3,5-dimethylacetophenone

-

A panel of (S)-selective ketoreductases (lyophilized powder or solution)

-

Glucose Dehydrogenase (GDH)

-

NADP+ or NAD+

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)

-

96-well microtiter plates or glass vials

-

Incubator shaker

Procedure:

-

Prepare a stock solution of the substrate: Dissolve 3,5-dimethylacetophenone in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol to create a concentrated stock solution (e.g., 500 mM).

-

Prepare reaction mixtures: In each well or vial, combine the following in the specified order:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

NADP+ (to a final concentration of 1 mM)

-

D-Glucose (to a final concentration of 100 mM)

-

GDH (to a final concentration of 1-2 U/mL)

-

KRED (typically 1-5 mg of lyophilized powder or an equivalent amount from a solution)

-

-

Initiate the reaction: Add the 3,5-dimethylacetophenone stock solution to a final concentration of 10-50 mM.

-

Incubate: Seal the plate or vials and incubate at a controlled temperature (typically 25-37°C) with shaking (150-250 rpm) for 12-24 hours.

-

Quench and extract: Stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the product.

-

Analyze: Centrifuge to separate the phases and analyze the organic layer by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

Protocol 2: Whole-Cell Biocatalytic Reduction

Whole-cell biocatalysis offers several advantages, including the elimination of the need for enzyme purification and inherent cofactor regeneration. This protocol utilizes a recombinant E. coli strain overexpressing an (S)-selective KRED.

Materials:

-

Recombinant E. coli cells expressing the desired KRED (as a cell paste or lyophilized powder)

-

3,5-dimethylacetophenone

-

Growth medium (e.g., LB or TB broth) for cell cultivation, if starting from a culture

-

Inducer (e.g., IPTG), if using an inducible expression system

-

Glucose or another carbon source for cofactor regeneration

-

Buffer (e.g., potassium phosphate, pH 7.0)

-

Organic solvent for extraction

Procedure:

-

Prepare the biocatalyst:

-

If using a cell paste, resuspend a known weight of cells in the reaction buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

-

If using lyophilized cells, rehydrate them in the reaction buffer.

-

-

Prepare the reaction mixture: In a suitable reaction vessel (e.g., shake flask), combine:

-

The cell suspension

-

Glucose (to a final concentration of 50-100 mM)

-

-

Initiate the reaction: Add the 3,5-dimethylacetophenone substrate, either neat or as a concentrated solution in a co-solvent, to the desired final concentration (e.g., 20-100 mM).

-

Incubate: Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with agitation (e.g., 200 rpm).

-

Monitor the reaction: Periodically take samples, extract with an organic solvent, and analyze by GC or HPLC to monitor the progress of the reaction.

-

Work-up: Once the reaction has reached completion, separate the cells by centrifugation. Extract the supernatant with an organic solvent. The organic extracts can be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Reaction Optimization

To maximize the yield and enantioselectivity, several reaction parameters should be optimized:

-

pH: Most KREDs have a pH optimum around 7.0. However, this should be experimentally determined for the specific enzyme being used.

-

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical range to investigate is 25-40°C.

-

Substrate Concentration: High substrate concentrations can lead to substrate inhibition or toxicity to whole cells. It is important to determine the optimal substrate loading.

-

Co-solvent: The use of a water-miscible co-solvent can improve the solubility of the hydrophobic substrate. However, high concentrations of organic solvents can be detrimental to enzyme activity.

-

Biocatalyst Loading: The amount of enzyme or whole cells will directly impact the reaction rate.

A response surface methodology (RSM) can be employed for efficient optimization of multiple parameters.

Data Presentation & Interpretation

The results of the KRED screening and optimization experiments should be tabulated for clear comparison.

Use of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol in High-Value API Synthesis

Executive Summary

(1S)-1-(3,5-dimethylphenyl)ethan-1-ol (CAS: 171228-44-5, generic connectivity) is a high-value chiral building block employed primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting ALK/ROS1 and Neurokinin-1 (NK-1) receptor antagonists . Its 3,5-dimethylphenyl moiety serves as a critical "lipophilic anchor," designed to occupy hydrophobic pockets (Selectivity Pockets) within enzyme active sites, modulating potency and metabolic stability.

This guide details the strategic handling, quality control, and synthetic transformation of this intermediate, focusing on stereoselective amination via the Mitsunobu reaction—a pivotal step in converting the chiral alcohol into the bioactive chiral amine pharmacophore.

Part 1: Strategic Sourcing & Biocatalytic Synthesis

While chemical asymmetric hydrogenation (Noyori type) is possible, modern pharmaceutical processes prioritize Biocatalytic Reduction using Ketoreductases (KREDs) to ensure enantiomeric excess (ee) >99.5% and minimize heavy metal contamination.

Synthesis Workflow (Biocatalytic Route)

The following diagram illustrates the conversion of the achiral ketone to the target chiral alcohol and its subsequent activation.

Figure 1: Biocatalytic synthesis workflow ensuring high enantiopurity prior to downstream coupling.

Part 2: Critical Application – Stereoselective Amination

The primary utility of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol is its conversion into a chiral amine (often the R-enantiomer) which serves as the core scaffold for many kinase inhibitors.

The Challenge: Direct nucleophilic substitution on secondary alcohols is difficult. The Solution: The Mitsunobu Reaction allows for the stereospecific displacement of the hydroxyl group with a nitrogen nucleophile (e.g., phthalimide or azide) with complete inversion of configuration .[1]

Protocol A: Stereoselective Mitsunobu Amination

Objective: Convert (1S)-alcohol to (1R)-amine precursor with >98% stereoinversion.

Reagents:

-

Substrate: (1S)-1-(3,5-dimethylphenyl)ethan-1-ol (1.0 equiv)

-

Nucleophile: Phthalimide (1.1 equiv) [Precursor to primary amine]

-

Phosphine: Triphenylphosphine (

) (1.2 equiv) -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Methodology:

-

Preparation: Charge an inerted reactor (

atmosphere) with -

Addition: Add DIAD dropwise over 30–60 minutes. Crucial: Maintain internal temperature <5°C to prevent side reactions (e.g., alkylation of the hydrazine byproduct).

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 12–18 hours. Monitor by TLC or HPLC for consumption of the alcohol.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1N NaOH (to remove unreacted phthalimide) and brine.

-

Deprotection (to release amine): Reflux the crude phthalimide intermediate with Hydrazine Hydrate in Ethanol for 4 hours.

-

Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to aqueous), wash organics, then basify aqueous layer to pH 12 and extract the pure chiral amine.

Self-Validating Check:

-

If the starting material was (1S) , the product must be (1R) .

-

Use the Chiral HPLC method (Protocol B) to confirm the inversion. Retention of configuration indicates a failure of the Mitsunobu mechanism (likely

character due to acidity issues).

Part 3: Quality Control & Analytics

Ensuring the optical purity of the starting material is non-negotiable. A drop in ee from 99% to 95% can result in a significant yield loss during crystallization of the final API salt.

Protocol B: Chiral HPLC Method

Objective: Quantify enantiomeric excess (ee) of (1S)-1-(3,5-dimethylphenyl)ethan-1-ol.

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 215 nm (Absorption of phenyl ring) |

| Retention Times | (R)-isomer: ~6.5 min (S)-isomer: ~8.2 min (Verify with racemic standard) |

| Acceptance Criteria | ee ≥ 99.0% |

Author's Note on Causality: The 3,5-dimethyl substitution pattern on the phenyl ring of the analyte interacts strongly with the 3,5-dimethylphenylcarbamate selector on the OD-H column (π-π interactions), providing superior resolution compared to unsubstituted phenyl columns.

Part 4: Mechanistic Insight & Rationale

Why use the 3,5-dimethylphenyl moiety?

-

Lipophilic Pocket Filling: In ALK inhibitors (e.g., analogs of Crizotinib), the active site contains a hydrophobic "selectivity pocket" near the gatekeeper residue. The 3,5-dimethyl groups provide steric bulk that fills this volume more effectively than a simple phenyl group, increasing binding affinity via van der Waals interactions.

-

Metabolic Blocking: The methyl groups at the 3,5-positions block metabolic oxidation at the typically reactive meta-positions, potentially extending the half-life of the drug.

Figure 2: Mechanistic pathway of the Mitsunobu reaction ensuring stereochemical inversion.

References

-

Mitsunobu Reaction Mechanism & Protocols

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

-

-

Chiral Separation of Dimethylphenyl Alcohols

-

Biocatalytic Reduction of Acetophenones

-

Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

-

-

ALK Inhibitor Design (SAR of Benzylic Moieties)

-

Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

-

Sources

Application Note: High-Fidelity Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction

Topic: Protocol for Asymmetric Ketone Reduction via Chiral Alcohol-Mediated Meerwein-Ponndorf-Verley (MPV) Reduction Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Abstract & Strategic Rationale

In the landscape of pharmaceutical synthesis, the asymmetric reduction of prochiral ketones to secondary alcohols is a pivotal transformation.[1] While Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Rhodium is common, it often introduces trace heavy metal contamination and requires expensive chiral ligands.

This guide details a robust, "Green Chemistry" alternative: The Aluminum-Catalyzed Asymmetric MPV Reduction . By utilizing a chiral alcohol ligand (specifically 1,1'-Bi-2-naphthol [BINOL] ) in conjunction with an aluminum source, researchers can achieve high enantioselectivity (>90% ee) using inexpensive Isopropanol (IPA) as the stoichiometric hydride donor.

Why this Protocol?

-

Metal-Free Purity: Eliminates the risk of noble metal leaching (Ru, Rh, Ir) in API intermediates.

-

Cost-Efficiency: Uses Aluminum (earth-abundant) and Isopropanol.

-

Chemo-Selectivity: Highly tolerant of reducible functional groups (alkenes, alkynes, nitro groups) that often fail under standard hydrogenation conditions.

Mechanistic Foundation

The reaction proceeds via a concerted, six-membered cyclic transition state (Zimmerman-Traxler model).[2] Unlike hydride reductions (NaBH₄) which are kinetically controlled, MPV reductions are reversible and thermodynamically controlled.

The chirality is induced not by the hydride donor (IPA), but by the Chiral Aluminum Species formed in situ. The bulky chiral alcohol ligand (BINOL) creates a steric pocket that forces the ketone to approach the aluminum center in a specific orientation, facilitating facial discrimination during hydride transfer.

Figure 1: Catalytic Cycle & Transition State

Figure 1: The catalytic cycle of the BINOL-Aluminum MPV reduction. The active species is a chiral Lewis acid that coordinates the ketone, allowing isopropanol to transfer a hydride via a rigid transition state.

Critical Parameters & Reagent Selection

To ensure reproducibility, strict adherence to the following reagent grades is required.

| Component | Specification | Role | Critical Note |

| Aluminum Source | Trimethylaluminum (AlMe₃) (2.0M in Toluene) OR Al(OiPr)₃ | Catalyst Precursor | AlMe₃ is more reactive and forms a tighter complex with BINOL than alkoxides. Handle under inert atm. |

| Chiral Ligand | (S)-(-)-1,1'-Bi-2-naphthol [(S)-BINOL] | Chiral Inducer | >99% ee required. The (S)-enantiomer typically yields (S)-alcohols for aryl ketones. |

| Hydride Donor | Isopropanol (Anhydrous) | Reductant | Must be dry (<50 ppm H₂O). Excess water hydrolyzes the active Al-catalyst. |

| Solvent | Dichloromethane (DCM) or Toluene | Reaction Medium | DCM often provides higher reaction rates due to solubility; Toluene is better for high-temp kinetics. |

| Molecular Sieves | 4Å (Activated) | Water Scavenger | Essential to drive equilibrium by sequestering trace moisture, though not strictly for acetone removal in this variant. |

Detailed Experimental Protocol

Protocol A: Asymmetric Reduction of Acetophenone (Benchmark)

Target: Synthesis of (S)-1-Phenylethanol Scale: 1.0 mmol

Phase 1: Catalyst Generation (In-Situ)[3][4]

-

Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Flush with Argon x3.

-

Ligand Addition: Add (S)-BINOL (286 mg, 1.0 mmol, 1.0 equiv) to the tube.

-

Solvent: Add anhydrous DCM (5.0 mL) via syringe. Stir until dissolved.

-

Aluminum Activation:

-

Caution: Cool the solution to 0°C.

-

Add AlMe₃ (0.5 mL of 2.0M solution in toluene, 1.0 mmol) dropwise. Methane gas will evolve.

-

Observation: The solution may turn slightly yellow/orange.

-

Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the (BINOL)Al-Me species.

-

-

Priming: Add Isopropanol (0.1 mL, ~1.3 mmol) to convert the Al-Me species to the active Al-OiPr hydride donor species. Stir for 15 mins.

Phase 2: Asymmetric Reduction

-

Substrate Addition: Add Acetophenone (120 mg, 1.0 mmol) to the catalyst mixture.

-

Hydride Donor: Add excess Isopropanol (0.5 mL). Note: While IPA was added in step 5, excess is needed to drive the equilibrium.[5]

-

Reaction: Stir at RT (20-25°C).

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or GC-FID every 2 hours.

-

Typical Time: 6–12 hours depending on substrate sterics.

-

-

Equilibrium Management: If conversion stalls <50%, add activated 4Å Molecular Sieves to the reaction to adsorb the acetone byproduct, preventing the reverse Oppenauer oxidation.

Phase 3: Quench & Purification

-

Quench: Cool to 0°C. Slowly add 1N HCl (2 mL) to hydrolyze the aluminum species.

-

Warning: Exothermic.

-

-

Extraction: Dilute with Et₂O (10 mL). Separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).

-

Wash: Wash combined organics with Brine, dry over Na₂SO₄, and filter.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

-

Note: BINOL will co-elute if not carefully separated; it is much more polar than the alcohol product. A base wash (1N NaOH) can remove BINOL if the product is acid-stable.

-

Data Analysis & Expected Results

The following table summarizes expected performance for various ketones using the (S)-BINOL/AlMe₃ system.

| Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (% ee) |

| Acetophenone | (S) | 85-92 | 90-94 |

| 2-Chloroacetophenone | (S) | 88-95 | 95-98 |

| 4-Nitroacetophenone | (S) | 90 | 88-91 |

| Cyclohexyl Methyl Ketone | (S) | 75 | 60-70* |

| Propiophenone | (S) | 80 | 92 |

*Note: Dialkyl ketones (like Cyclohexyl Methyl Ketone) show lower ee due to poor steric differentiation between the two alkyl groups compared to Aryl-Alkyl ketones.

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Decision tree for troubleshooting common issues in MPV reductions.

Key Troubleshooting Tips:

-

The "Stall" Effect: MPV is an equilibrium process. As acetone builds up, the reverse reaction (oxidation) competes.

-

Fix: Use a Dean-Stark trap (if boiling toluene) or add Zeolites/Molecular Sieves to physically trap acetone.

-

-